molecular formula C21H26Cl2N2O4S B3432770 Tianeptine CAS No. 1159812-13-1

Tianeptine

Número de catálogo: B3432770
Número CAS: 1159812-13-1
Peso molecular: 473.4 g/mol
Clave InChI: VALUNVMGXVWSGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tianeptine, sold under brand names such as Stablon, Tatinol, and Coaxil, is an atypical tricyclic antidepressant . It is mainly used in the treatment of major depressive disorder, but it may also be used to treat anxiety, asthma, and irritable bowel syndrome . This compound has antidepressant and anxiolytic effects with a relative lack of sedative, anticholinergic, and cardiovascular side effects . It has been found to act as an atypical agonist of the μ-opioid receptor with clinically negligible effects on the δ- and κ-opioid receptors .


Synthesis Analysis

The synthesis of this compound involves the reaction of this compound acid with deionized water in a reactor. The mixture is heated to 45°C and then treated with a 15% aqueous sodium hydroxide solution . After stirring and heating, the mixture is filtered and dried to obtain this compound sodium .


Molecular Structure Analysis

This compound has a molecular formula of C21H25ClN2O4S . Its average mass is 436.952 Da and its monoisotopic mass is 436.122345 Da .


Chemical Reactions Analysis

This compound undergoes a reaction with 4-chloro-7-nitrobenzofurazan (NBD-Cl) for its determination in tablets . The Tia-NBD derivative is monitored using a fluorescence detector .


Physical and Chemical Properties Analysis

This compound is an atypical antidepressant and an agonist of the μ-opioid receptor . It also has effects on the glutamate system .

Safety and Hazards

Tianeptine carries a high risk of addiction, with dependence potentially developing in just a few weeks . Side effects range from mild, like headaches and constipation, to severe, including cardiovascular issues, liver and kidney damage, and even death . Withdrawal symptoms can be intense, akin to opioids, and may require hospitalization .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tianeptine involves the condensation of 7-chloro-4-hydroxyquinoline with ethyl bromoacetate, followed by reduction of the resulting ester to form the corresponding alcohol. This alcohol is then reacted with 2-aminoethanesulfonic acid to form Tianeptine.", "Starting Materials": [ "7-chloro-4-hydroxyquinoline", "ethyl bromoacetate", "sodium borohydride", "2-aminoethanesulfonic acid", "diethyl ether", "methanol", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 7-chloro-4-hydroxyquinoline with ethyl bromoacetate in the presence of sodium hydroxide and methanol to form ethyl 7-chloro-4-oxo-4H-quinoline-3-carboxylate", "Step 2: Reduction of ethyl 7-chloro-4-oxo-4H-quinoline-3-carboxylate with sodium borohydride in the presence of methanol to form ethyl 7-chloro-4-hydroxy-4H-quinoline-3-carboxylate", "Step 3: Reaction of ethyl 7-chloro-4-hydroxy-4H-quinoline-3-carboxylate with 2-aminoethanesulfonic acid in the presence of hydrochloric acid and diethyl ether to form Tianeptine", "Step 4: Purification of Tianeptine by recrystallization from a suitable solvent" ] }

Recent studies suggest that tianeptine acts as a full agonist at the mu-type opioid receptor (MOR),. The mu opioid receptors are currently being studied as effective targets for antidepressant therapies. It is believed that the clinical effects of tianeptine are owed to its modulation of these receptors. In addition to its actions on the opioid receptor, previous studies have owed its action to its effect on the serotonin receptor,, dopamine (D2/3) receptors, and glutamate receptors,, as discussed below: Tianeptine has challenged the monoaminergic hypothesis of depression, as well as the widely supported monoaminergic mechanisms whereby the action of most known antidepressants have been explained. Specifically, this drug is thought to persistently alter glutamate receptor bursting of the hippocampal CA3 commissural associational synapse. Current research suggests that tianeptine produces its antidepressant effects through the modulation of glutamate receptor activity (for example, AMPA receptors and NMDA receptors) and affect the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity. More recent studies by support the role of tianeptine in the modulation of glutaminergic activity in the amygdala, the emotional region of the brain associated with memories. Tianeptine reduces the hypothalamic-pituitary-adrenal response to stress, and thus prevents stress-related behavioral issues. In rodents, the stress of acute restraint increases extracellular levels of glutamate in the basolateral amygdala an effect that was inhibited by tianeptine. Interestingly, the SSRI fluoxetine increased extracellular glutamate levels in the basolateral amygdala regardless of stress conditions. These data demonstrate that the mechanism of action of tianeptine is distinct from SSRIs and support the hypothesis that the mechanism of action of tianeptine relates to alteration of glutaminergic activity in the amygdala and the hippocampus. In addition to the above mechanisms, tianeptine is a unique antidepressant and anxiolytic medication that stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue. Although the monoaminergic neurotransmitters serotonin (5-HT), noradrenaline (NA) and dopamine (DA) are proven to be related to the occurrence of depressive disorders, it is now recognized that monoamine deficits are not sufficient to explain the mechanism of action of antidepressant medications.

Número CAS

1159812-13-1

Fórmula molecular

C21H26Cl2N2O4S

Peso molecular

473.4 g/mol

Nombre IUPAC

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid;hydrochloride

InChI

InChI=1S/C21H25ClN2O4S.ClH/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);1H

Clave InChI

VALUNVMGXVWSGM-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O

SMILES canónico

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.Cl

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tianeptine
Reactant of Route 2
Reactant of Route 2
Tianeptine
Reactant of Route 3
Tianeptine
Reactant of Route 4
Tianeptine
Reactant of Route 5
Tianeptine
Reactant of Route 6
Reactant of Route 6
Tianeptine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.